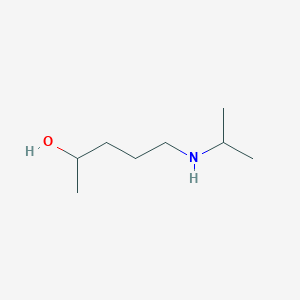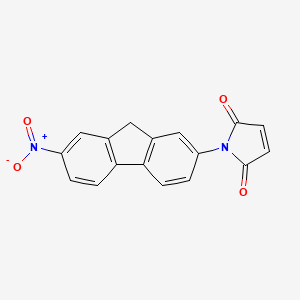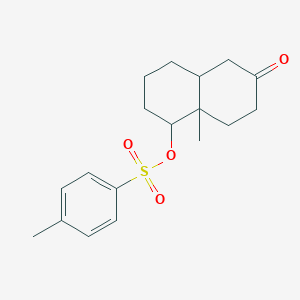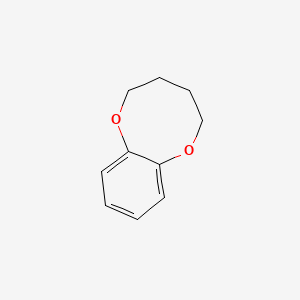
2,3,4,5-Tetrahydro-1,6-benzodioxocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1,6-benzodioxocin is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol It is a bicyclic ether, specifically a benzodioxocin, which consists of a benzene ring fused with a dioxocin ring
Vorbereitungsmethoden
The synthesis of 2,3,4,5-Tetrahydro-1,6-benzodioxocin can be achieved through several synthetic routes. One common method involves the cyclization of catechol with 1,4-dibromobutane under basic conditions . The reaction typically proceeds as follows:
Cyclization Reaction: Catechol reacts with 1,4-dibromobutane in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the cyclization process.
Analyse Chemischer Reaktionen
2,3,4,5-Tetrahydro-1,6-benzodioxocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogenation or nitration can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydro-1,6-benzodioxocin has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydro-1,6-benzodioxocin is not fully understood. studies have shown that it can interfere with the crystallization process of cellulose in certain bacteria . This interference leads to enhanced production of cellulose II, which is evidenced by changes in the crystallinity index of the produced cellulose. The compound exerts its effects extracellularly, suggesting that it interacts with pre-cellulosic aggregates to inhibit their crystallization.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydro-1,6-benzodioxocin can be compared with other similar compounds, such as:
1,4-Benzodioxane: Another bicyclic ether with a similar structure but different ring fusion.
1,3-Benzodioxole: A compound with a benzene ring fused to a dioxole ring, differing in the number of oxygen atoms in the ring system.
1,2,3,4-Tetrahydroquinoline: A bicyclic compound with a nitrogen atom in the ring system, offering different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
7124-91-6 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydro-1,6-benzodioxocine |
InChI |
InChI=1S/C10H12O2/c1-2-6-10-9(5-1)11-7-3-4-8-12-10/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
VVKQAGZCZXGKQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


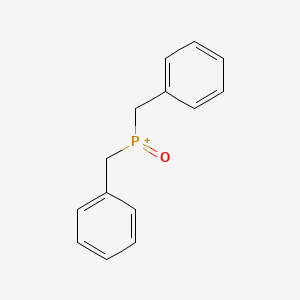
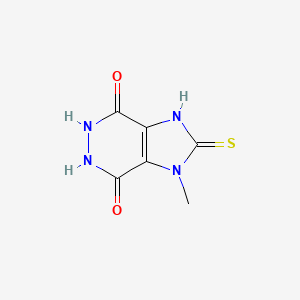

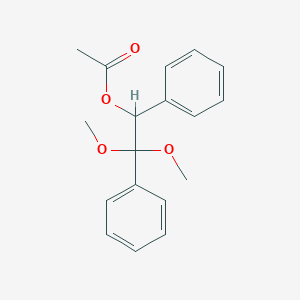
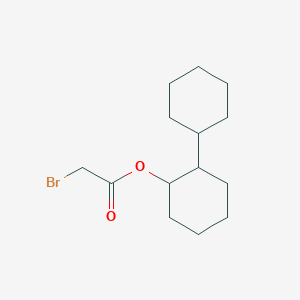
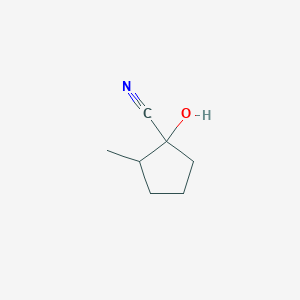
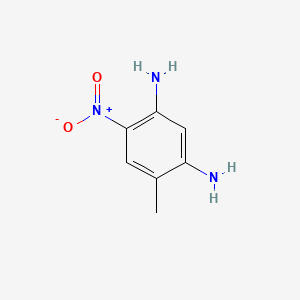
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
